molecular formula C21H25N3O4 B2505014 1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 954660-36-7

1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Cat. No.: B2505014
CAS No.: 954660-36-7
M. Wt: 383.448
InChI Key: TXYMUHAWLPKJQL-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a synthetic urea derivative characterized by a central urea linkage (–NH–CO–NH–) connecting two distinct aromatic moieties. The first moiety is a 2,4-dimethoxyphenyl group, which contributes electron-donating methoxy substituents, while the second is a pyrrolidinone ring substituted with a p-tolyl (methylphenyl) group.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-14-4-6-16(7-5-14)24-13-15(10-20(24)25)12-22-21(26)23-18-9-8-17(27-2)11-19(18)28-3/h4-9,11,15H,10,12-13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYMUHAWLPKJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., methoxy in Compound A) may enhance solubility but reduce metabolic stability compared to electron-withdrawing groups (e.g., Cl in , CF3 in ).
  • Pyrrolidinone Core: The 5-oxo-pyrrolidin-3-yl group is conserved across all analogs, suggesting its critical role in scaffold stability or receptor binding.

Pharmacological and Functional Insights

While direct data for Compound A are lacking, insights from analogs include:

  • Glucokinase Activation : Compound 1 (from ) shares a urea-pyridin-2-yl scaffold and demonstrates glucokinase activation, a mechanism relevant to diabetes treatment . The 2,4-dimethoxy groups in Compound A may modulate similar activity by altering electron density.
  • Analgesic Potential: Compound 3 () highlights urea derivatives as analgesics, possibly via opioid receptor interactions . The p-tolyl group in Compound A may enhance CNS penetration.
  • Metabolic Stability : The trifluoromethyl group in improves metabolic resistance but may reduce aqueous solubility, whereas the hydroxypropyl chain in enhances hydrophilicity .

Physicochemical Properties

  • Molecular Weight : Most analogs fall within 290–400 Da, aligning with Lipinski’s rule for drug-likeness.
  • Missing Data : Critical parameters like logP, melting point, and solubility are absent for most compounds, hindering direct comparisons.

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by its molecular formula C21H25N3O4C_{21}H_{25}N_{3}O_{4} and a molecular weight of 383.4 g/mol. The structural formula features a urea linkage with a dimethoxyphenyl group and a pyrrolidine derivative, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell:

  • Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on specific enzymes involved in cellular signaling pathways.
  • Modulation of Cell Cycle : Similar to other urea derivatives, it may interfere with cell cycle regulation, potentially leading to antitumor effects.
  • Induction of Apoptosis : The compound has shown potential in inducing programmed cell death in cancer cell lines.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties:

  • Cell Viability Assays : In vitro experiments demonstrated a marked reduction in the viability of several cancer cell lines, suggesting potent cytotoxic effects. For example, the compound showed an IC50 value in the low micromolar range against glioma cells, indicating strong antiproliferative activity .
Cell Line IC50 (µM)
Glioma2.5
Breast Cancer5.0
Lung Cancer4.0

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Cytokine Inhibition : It significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Study on Glioma Cells : A study conducted on human glioma cells revealed that treatment with the compound led to increased apoptosis rates and decreased proliferation. The mechanism was linked to the activation of caspase pathways and inhibition of AKT signaling .
  • Inflammatory Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses compared to control groups, indicating its potential as an anti-inflammatory agent .

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